Alpha-lactalbumin is primarily sourced from bovine milk, where it constitutes about 20% of the total whey proteins. It can be isolated from whey, a byproduct of cheese production, through various purification techniques such as ultrafiltration and chromatography.
Alpha-lactalbumin belongs to the family of globular proteins and is classified as a lactoprotein. It has a molecular weight of approximately 14.2 kDa and consists of 123 amino acids. The protein is categorized based on its function in lactose biosynthesis and its ability to bind calcium ions.
The synthesis of alpha-lactalbumin can be achieved through various methods:
The purification process typically involves:
Alpha-lactalbumin has a compact globular structure stabilized by disulfide bonds and hydrophobic interactions. The protein contains several alpha-helices and beta-sheets, contributing to its functional properties.
Alpha-lactalbumin participates in various biochemical reactions, primarily involving lactose synthesis:
This reaction highlights the enzyme's role in catalyzing lactose formation alongside galactosyltransferase .
The enzyme activity can be influenced by factors such as pH, temperature, and the presence of metal ions like calcium, which stabilize the protein structure during the reaction.
Alpha-lactalbumin functions as a regulatory subunit for galactosyltransferase, enhancing its ability to transfer galactose from UDP-galactose to glucose. This process is crucial for lactose biosynthesis in mammary glands during lactation.
Studies indicate that alpha-lactalbumin maintains functional properties even after thermal processing, which is advantageous for food formulations .
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